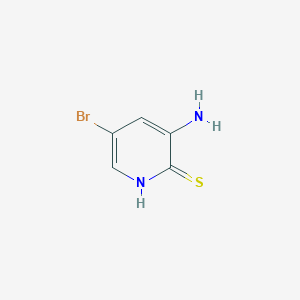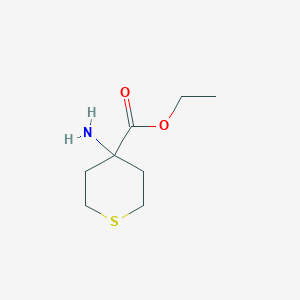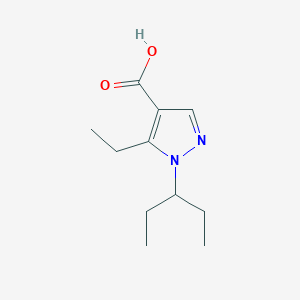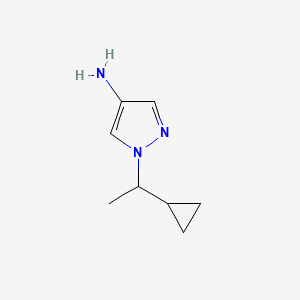
2-Bromo-3-carboxypyridine-5-boronic acid
Vue d'ensemble
Description
2-Bromo-3-carboxypyridine-5-boronic acid (2-Br-3-CPBA) is a boronic acid derivative of 2-bromo-3-carboxypyridine (2-Br-3-CP). It is a colorless, water-soluble crystalline solid that is commonly used as a reagent in organic synthesis. Its chemical structure consists of a bromine atom attached to a pyridine ring, and a carboxyl group attached to the bromine atom. 2-Br-3-CPBA is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, condensation, and oxidation reactions.
Applications De Recherche Scientifique
I have conducted a search for the unique applications of “2-Bromo-3-carboxypyridine-5-boronic acid” in scientific research. However, the specific details for six to eight unique applications are not readily available in the search results.
Sensing Applications
Boronic acids, including derivatives like “2-Bromo-3-carboxypyridine-5-boronic acid”, are known for their interactions with cis-diols and are used in sensing applications. They can be part of sensor molecules that improve selectivity towards specific analytes .
Suzuki–Miyaura Coupling
Boronic acids are widely used in Suzuki–Miyaura coupling reactions due to their mild and functional group tolerant reaction conditions, stability, and environmentally benign nature .
Catalytic Protodeboronation
Boronic acids can undergo protodeboronation, which is a process that can be used in the synthesis of various organic compounds .
Mécanisme D'action
Target of Action
Boronic acids, including 2-bromo-3-carboxypyridine-5-boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3-carboxypyridine-5-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The boronic acid acts as a nucleophile, donating an organic group to the metal catalyst .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are widely used in organic synthesis to form carbon-carbon bonds . The products of these reactions can be involved in various biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
The properties of boronic acids can vary widely depending on their specific structures and the conditions under which they are used .
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have a wide range of effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-carboxypyridine-5-boronic acid can be influenced by various environmental factors . For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the reaction temperature, and the presence of other substances .
Propriétés
IUPAC Name |
5-borono-2-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCCLRYBPPHKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257138 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-49-9 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)




![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)


![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)


![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)